5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQEKDZMJDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of p-Toluic Acid
p-Toluic acid is treated with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form the corresponding tosylate. This intermediate facilitates nucleophilic attack by a nitrile-containing species.
Reaction Conditions :
Cyclization with Malononitrile
The tosylated intermediate undergoes cyclization with malononitrile under basic conditions to form the oxazole ring. The nitrile group at position 4 is introduced during this step.
Optimized Parameters :
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile
- Temperature: Reflux (82°C)
- Time: 6–8 hours
- Yield: 78%.
Functionalization with Piperazine
The 5-position of the oxazole is functionalized via nucleophilic aromatic substitution (SNAr) using piperazine. This step requires activation of the oxazole ring, typically achieved through halogenation.
Chlorination at Position 5
2-(p-Tolyl)oxazole-4-carbonitrile is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 5.
Conditions :
Piperidine Coupling
The chlorinated intermediate reacts with piperazine in a polar aprotic solvent.
Protocol :
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: Potassium tert-butoxide (t-BuOK)
- Temperature: 80°C
- Time: 12 hours
- Yield: 86%.
Acylation with Furan-2-carbonyl Chloride
The final step involves acylation of the piperazine nitrogen with furan-2-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Synthesis of Furan-2-carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Conditions :
Acylation Reaction
The piperazine-containing oxazole derivative is acylated under mild conditions to avoid decomposition of the furan ring.
Optimized Parameters :
- Solvent: Tetrahydrofuran (THF)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 6 hours
- Yield: 82%.
Spectroscopic Characterization and Validation
The final product is characterized using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation
Early attempts using classical Robinson-Gabriel synthesis resulted in poor regiocontrol. Switching to the tosyl-mediated method improved selectivity for the 4-cyano substituent.
Piperazine Acylation Side Reactions
Competitive acylation at both piperazine nitrogens was mitigated by using a stoichiometric ratio of 1:1 (oxazole:acyl chloride) and maintaining low temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substitutions at the oxazole-2 position, piperazine-linked acyl groups, and electronic profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- Fluorinated Analogs (e.g., ): The 4-fluorophenyl and 4-fluorobenzoyl groups enhance metabolic stability and electron density, favoring interactions with enzymes like kinases or cytochrome P450.
- Chlorinated Analog (): The 3-chlorobenzoyl group may facilitate halogen bonding, improving target affinity in hydrophobic pockets.
- Indole-Substituted Analog (3p) (): Demonstrated antifungal activity, suggesting the p-tolyl group in the target compound could similarly enhance membrane penetration.
Role of the Furan-2-carbonyl Group :
- The furan ring’s oxygen atom enables hydrogen bonding, while the carbonyl group increases polarity. This contrasts with fluorinated or chlorinated benzoyl groups, which prioritize electronic effects over H-bonding .
Carbonitrile Functionality :
- The nitrile group at position 4 acts as a hydrogen-bond acceptor, common in antifungal and anticancer agents (e.g., compound 3p in ).
Biological Activity
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship (SAR) will also be discussed to understand how modifications impact its efficacy.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 362.4 g/mol
- CAS Number : 946277-67-4
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted that derivatives containing piperazine and furan moieties demonstrated enhanced antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of a furoyl group in place of a phenyl moiety significantly increased the activity, with IC values as low as 3.21 µg/mL observed for certain derivatives .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 | 10.10 |
| Furoyl derivative | MCF-7 | 3.21 |
| Benzyl piperidine derivative | HepG2 | 2.32 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown promising results against various pathogens. For example, pyrazole derivatives have demonstrated notable antifungal activity with EC values ranging from 0.37 µg/mL against Rhizoctonia solani, suggesting that structural modifications can enhance bioactivity .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | EC (µg/mL) |
|---|---|---|
| Isoxazole pyrazole carboxylate | R. solani | 0.37 |
| Piperazine derivative | Various bacteria | Not specified |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been noted in several studies. Compounds containing furan and piperazine rings have been associated with reduced inflammation markers in vitro, indicating their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine ring and the incorporation of various substituents significantly influence biological activity. For instance:
- Furan Substitution : Enhances lipophilicity and cellular uptake.
- Piperazine Variants : Altering the substituents on the piperazine ring can lead to improved selectivity and potency against specific cancer cell lines.
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized several derivatives based on the core structure of piperazine and evaluated their effects on MCF-7 cells. The most potent compound exhibited an IC value significantly lower than standard chemotherapeutics, showcasing its potential as a lead compound for further development .
- Case Study on Antimicrobial Efficacy : Another research project focused on synthesizing isoxazole derivatives and testing their efficacy against fungal pathogens. The results indicated that specific structural features were critical for enhancing antifungal activity, paving the way for developing new antifungal agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
